molecular formula C9H9N3O2 B1366807 2-Azido-1-[4-(methyloxy)phenyl]ethanone CAS No. 6595-28-4

2-Azido-1-[4-(methyloxy)phenyl]ethanone

Cat. No. B1366807
CAS RN: 6595-28-4
M. Wt: 191.19 g/mol
InChI Key: YUKPOKGKCKZLGT-UHFFFAOYSA-N
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Description

2-Azido-1-[4-(methyloxy)phenyl]ethanone (2-AME) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 208.2 g/mol and a melting point of 95-97°C. 2-AME has been used in a variety of research applications due to its unique properties, including its ability to bind to proteins and other molecules, its stability in a range of environmental conditions, and its low toxicity.

Scientific Research Applications

Thermal Decomposition

The thermal decomposition of ortho-substituted phenyl azides, including 2-azido-1-[4-(methyloxy)phenyl]ethanone, has been studied using calorimetric techniques. These azides typically decompose to form benzoxazoles. This decomposition is of interest due to the intrinsic molecular reactivity of the azides (Cardillo et al., 2010).

Electrochemical Characterization

Electrochemical characterization of azo dyes derived from 2-azido-1-[4-(methyloxy)phenyl]ethanone has been conducted. Techniques like cyclic voltammetry and chronoamperometry have been used to explore the electrochemical behavior and electrocatalytic effects of these dyes (Surucu et al., 2016).

Mechanochemistry in Pharmaceuticals

Mechanochemistry, involving the physical grinding of pharmaceuticals, has been researched using drugs containing azido phenyl ethanone derivatives. This process can lead to degradation products that have potential implications in pharmaceutical waste management (Andini et al., 2012).

Synthesis of Pyrazoline Compounds

The synthesis and characterization of pyrazoline compounds derived from azo chalcones, which include 2-azido-1-[4-(methyloxy)phenyl]ethanone derivatives, have been explored. These compounds have potential applications in various fields, including material sciences and pharmacology (Hasan & Jaff, 2019).

Hybrid Thermosets Preparation

Hybrid thermosets have been prepared using azide-alkyne cycloaddition chemistry. Compounds like 2-azido-1-[4-(methyloxy)phenyl]ethanone have been used in creating these highly cross-linked polymers, which are noted for their thermal stability (Arslan & Tasdelen, 2016).

Anodic Addition in Electrochemistry

The anodic addition of azide radicals to olefins has been studied, with 2-azido-1-[4-(methyloxy)phenyl]ethanone playing a role in these reactions. This research is significant in understanding organo-electrosynthetic processes (Plzak & Wendt, 1983).

Singlet Oxygen Generation

Research has been conducted on aza-BODIPYs bearing groups derived from azido phenyl ethanones for their potential in singlet oxygen generation. This work is crucial for understanding photosensitizers in medical and environmental applications (Jiang et al., 2015).

Photoremovable Protecting Group

2-Azido-1-[4-(methyloxy)phenyl]ethanone derivatives have been used as photoremovable protecting groups for carboxylic acids. This application is significant in synthetic organic chemistry, especially in the synthesis of complex molecules (Atemnkeng et al., 2003).

properties

IUPAC Name

2-azido-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)9(13)6-11-12-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKPOKGKCKZLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451244
Record name 2-Azido-1-[4-(methyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-[4-(methyloxy)phenyl]ethanone

CAS RN

6595-28-4
Record name 2-Azido-1-[4-(methyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-[4-(methyloxy)phenyl]ethanone (3.5 g, 15.28 mmol) and sodium azide (1.490 g, 22.92 mmol) in THF (40 mL) and water (13.33 mL) was stirred at 25° C. for 2 hours. The mixture was diluted with water (150 mL), and extracted with Et2O (3×100 mL), dried (Na2SO4), filtered, concentrated to afford the title compound (3.0 g) as a pink solid. 1H NMR (400 MHz, DMSO-d6): δ 3.87 (s, 3H), 4.83 (s, 2H), 7.07 (d, 2H), 7.93 (d, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
13.33 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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